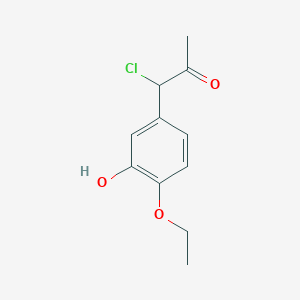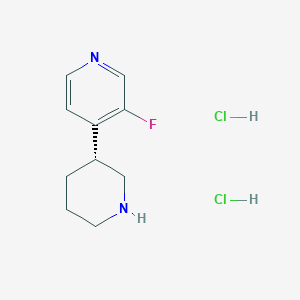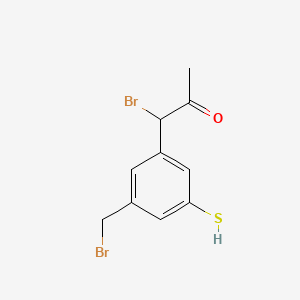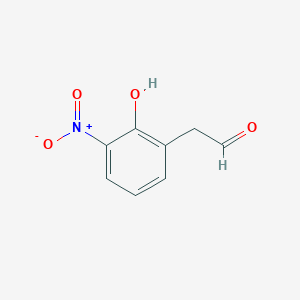
2-(2-Hydroxy-3-nitrophenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-3-nitrophenyl)acetaldehyde is an organic compound with the molecular formula C8H7NO4 It is a derivative of benzeneacetaldehyde, characterized by the presence of a hydroxyl group and a nitro group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-nitrophenyl)acetaldehyde typically involves the nitration of 2-hydroxyacetophenone followed by oxidation. One common method includes:
Nitration: 2-Hydroxyacetophenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxy-3-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
Oxidation: 2-(2-Hydroxy-3-nitrophenyl)acetic acid.
Reduction: 2-(2-Hydroxy-3-aminophenyl)acetaldehyde.
Substitution: Various ethers and esters depending on the substituents used.
Applications De Recherche Scientifique
2-(2-Hydroxy-3-nitrophenyl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxy-3-nitrophenyl)acetaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may influence oxidative stress pathways, modulate inflammatory responses, and affect cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Nitrophenyl)acetaldehyde: Similar structure but lacks the hydroxyl group.
2-(4-Hydroxy-3-nitrophenyl)acetaldehyde: Similar structure with the hydroxyl group at a different position.
Uniqueness
2-(2-Hydroxy-3-nitrophenyl)acetaldehyde is unique due to the specific positioning of the hydroxyl and nitro groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets and pathways, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C8H7NO4 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
2-(2-hydroxy-3-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C8H7NO4/c10-5-4-6-2-1-3-7(8(6)11)9(12)13/h1-3,5,11H,4H2 |
Clé InChI |
GEIBZYHLIQPJRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one](/img/structure/B14034878.png)
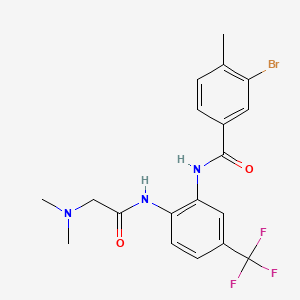

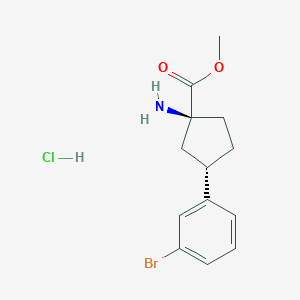
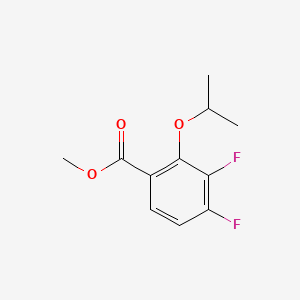
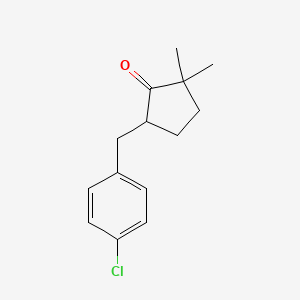
![(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B14034908.png)
![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
